5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid
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Overview
Description
5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid is a heterocyclic compound that contains a thiophene ring fused with a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid typically involves the reaction of 1-substituted 5-chloro-4-formylpyrrole-3-carboxylates with thioglycolic acid or ethyl thioglycolate in ethanol containing sodium ethoxide at room temperature . This reaction forms 4-(ethoxycarbonyl)thieno[2,3-b]pyrrole-2-carboxylic acids or thieno[2,3-b]pyrrole-2,4-dicarboxylates.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and pyrrole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and materials science.
Mechanism of Action
The mechanism of action of 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various biological receptors, potentially inhibiting or activating specific pathways. Detailed studies on its exact mechanism are still ongoing, but it is believed to interact with enzymes and proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2,3,5-trisubstituted thiophenes and 3-thienyl disulfides share structural similarities with 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid.
Pyrrole Derivatives: Compounds such as 1H-indole-2-carboxylates and pyrrolo[2,1-b]thiazole derivatives also exhibit similar chemical properties.
Uniqueness
This compound is unique due to its fused thiophene-pyrrole ring system, which imparts distinct chemical and biological properties. This structural feature differentiates it from other thiophene and pyrrole derivatives, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-cyclopentylthieno[2,3-c]pyrrole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c14-12(15)10-5-8-6-13(7-11(8)16-10)9-3-1-2-4-9/h5-7,9H,1-4H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEQZTOFVFQZXBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C3C=C(SC3=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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